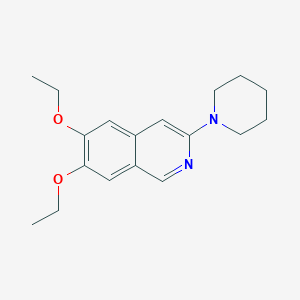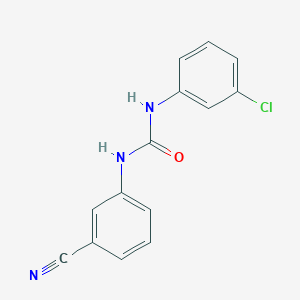![molecular formula C19H19NO3 B5761348 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. Furthermore, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Additionally, it has been extensively studied for its potential applications in medicinal chemistry and drug discovery. However, there are some limitations to its use in lab experiments. For instance, its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Additionally, its potential toxicity and side effects need to be investigated further.
Orientations Futures
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has several potential future directions for scientific research. Firstly, more research is needed to elucidate its mechanism of action and biological activity. Secondly, its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease need to be further investigated. Additionally, its potential as a therapeutic agent for other diseases such as cancer and inflammation needs to be explored further. Furthermore, its potential toxicity and side effects need to be investigated to ensure its safety for use in humans. Finally, more research is needed to optimize its synthesis method and improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone involves the reaction of 3-methoxyphenol and 2-bromoethylamine hydrobromide in the presence of potassium carbonate and copper powder. The obtained intermediate is then reacted with indole-3-carboxaldehyde in the presence of acetic acid and sodium borohydride to produce the final product. The synthesis method is simple, cost-effective, and yields a high purity product.
Applications De Recherche Scientifique
1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticancer, anti-inflammatory, and analgesic activities. Additionally, it has been reported to inhibit the growth of human lung cancer cells and induce apoptosis in human breast cancer cells. Furthermore, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(21)18-13-20(19-9-4-3-8-17(18)19)10-11-23-16-7-5-6-15(12-16)22-2/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUFBRTKUSBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641197 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)



![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)



